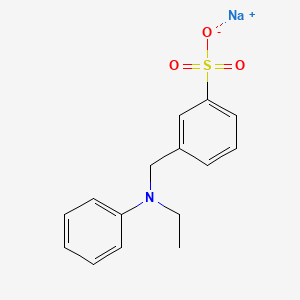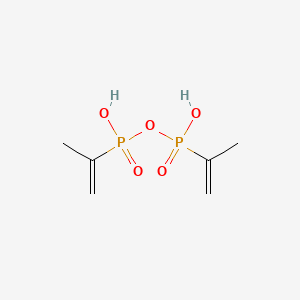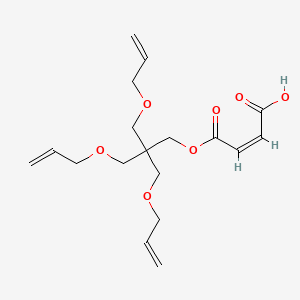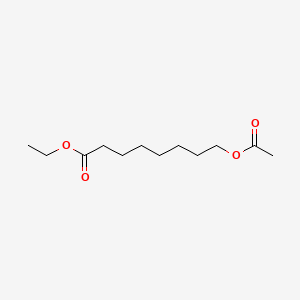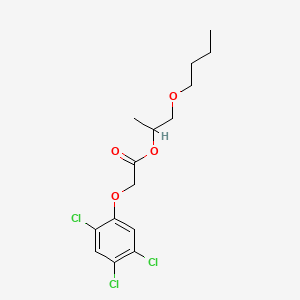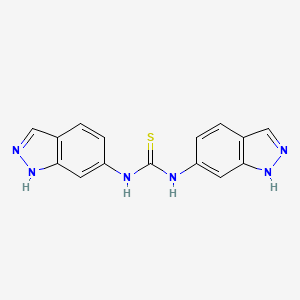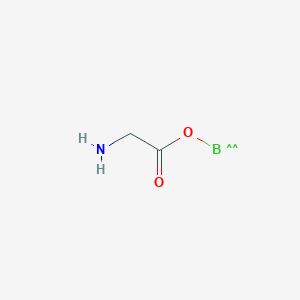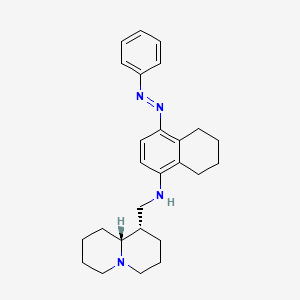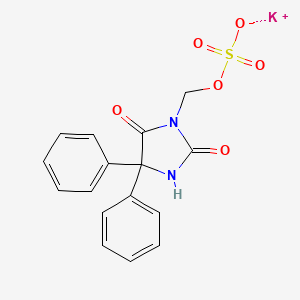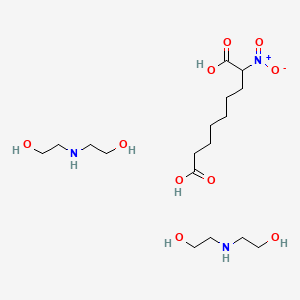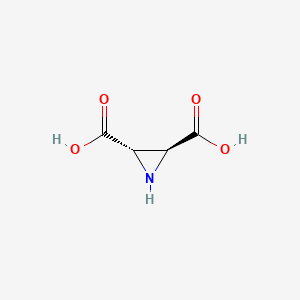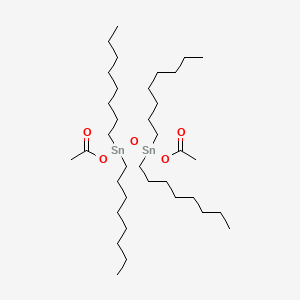
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is an organotin compound with the molecular formula C32H64O5Sn2 It is a derivative of distannoxane, characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to octyl groups and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane can be synthesized through the reaction of tetraoctyltin with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
(C8H17)4Sn+2(CH3CO)2O→(C8H17)2Sn-O-Sn(C8H17)2+2CH3COOH
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products
Oxidation: Tin oxides and octyl acetate.
Reduction: 1,3-dihydroxy-1,1,3,3-tetraoctyldistannoxane.
Substitution: 1,3-dihalo-1,1,3,3-tetraoctyldistannoxane or 1,3-dialkoxy-1,1,3,3-tetraoctyldistannoxane.
Scientific Research Applications
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin-oxygen-tin bridge. This structure allows the compound to form complexes with various substrates, facilitating catalytic reactions. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Dihydroxy-1,1,3,3-tetraoctyldistannoxane: Hydroxyl groups replace acetoxy groups.
1,3-Dihalo-1,1,3,3-tetraoctyldistannoxane: Halogen atoms replace acetoxy groups.
Uniqueness
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its long octyl chains, which impart distinct solubility and reactivity properties compared to its butyl and halogenated counterparts. This makes it particularly useful in applications requiring specific hydrophobicity and steric effects.
Properties
CAS No. |
69799-37-7 |
|---|---|
Molecular Formula |
C36H74O5Sn2 |
Molecular Weight |
824.4 g/mol |
IUPAC Name |
[[acetyloxy(dioctyl)stannyl]oxy-dioctylstannyl] acetate |
InChI |
InChI=1S/4C8H17.2C2H4O2.O.2Sn/c4*1-3-5-7-8-6-4-2;2*1-2(3)4;;;/h4*1,3-8H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 |
InChI Key |
PWFYHTTWTFQSLE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


